molecular formula C8H8N2O2S B8322271 (+/-)-4,5-Dihydro-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid

(+/-)-4,5-Dihydro-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B8322271
M. Wt: 196.23 g/mol
InChI Key: JEGPFXWURSZSBB-UHFFFAOYSA-N
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Patent
US04254267

Procedure details

Potassium hydroxide (3.3 g) is dissolved in 100 cc of methanol and 9.1 g of 4-(2-thienyl)-4-oxocrotonic acid is added. To the resulting solution is added 2 g of hydrazine and the solution is refluxed for 2 hours. The methanol is removed and the viscous residue dissolved in 80 cc of water. The solution is made strongly acid with 20% HCl and a precipitate forms. It is filtered and air-dried to yield 8.1 g of the title compound, melting point 163°-165° C., dec. After recrystallization from ethanol the compound is constant melting at 171°-173° C., dec.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8](=O)/[CH:9]=[CH:10]/[C:11]([OH:13])=[O:12].[NH2:15][NH2:16]>CO>[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]1[CH2:9][CH:10]([C:11]([OH:13])=[O:12])[NH:16][N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
S1C(=CC=C1)C(/C=C/C(=O)O)=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The methanol is removed
DISSOLUTION
Type
DISSOLUTION
Details
the viscous residue dissolved in 80 cc of water
FILTRATION
Type
FILTRATION
Details
It is filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=NNC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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